Fmoc-Thr(tBu)-OSu

Peptide Synthesis Coupling Efficiency Workflow Reproducibility

Fmoc-Thr(tBu)-OSu is a pre-activated N-hydroxysuccinimide (OSu) ester of Fmoc-O-tert-butyl-L-threonine, delivering superior coupling efficiency for solid-phase peptide synthesis. Unlike standard Fmoc-Thr(tBu)-OH, this reagent eliminates in-situ activation variability, minimizes epimerization risk, and streamlines automated synthesizer workflows. Essential for high-fidelity assembly of challenging sequences, cGMP peptide API manufacturing (e.g., GLP-1 analogs), and orthogonal protecting group strategies in modified peptide synthesis.

Molecular Formula C27H30N2O7
Molecular Weight 494.5 g/mol
Cat. No. B12276172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(tBu)-OSu
Molecular FormulaC27H30N2O7
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
InChIInChI=1S/C27H30N2O7/c1-16(35-27(2,3)4)24(25(32)36-29-22(30)13-14-23(29)31)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,24H,13-15H2,1-4H3,(H,28,33)/t16-,24?/m1/s1
InChIKeySETNRNHAPOLLAR-YAOANENCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-OSu: Procurement Guide and Baseline Characteristics for Solid-Phase Peptide Synthesis


Fmoc-Thr(tBu)-OSu (CAS 75530-95-9) is an activated, pre-derivatized amino acid building block engineered specifically for Fmoc/tBu solid-phase peptide synthesis (SPPS) . As an N-hydroxysuccinimide (OSu) ester of Fmoc-O-tert-butyl-L-threonine, it is a white to off-white crystalline powder with a molecular formula of C27H30N2O7 and a molecular weight of 494.5 g/mol [1]. This compound is not a general-purpose threonine derivative; it is a strategic reagent that pre-integrates the activation step, eliminating the need for in situ activation and thereby streamlining the coupling workflow for both manual and automated peptide synthesis .

Why Fmoc-Thr(tBu)-OSu Cannot Be Simply Substituted by Other In-Class Threonine Derivatives


Generic substitution of Fmoc-Thr(tBu)-OSu with standard Fmoc-Thr(tBu)-OH or alternative activated esters is not scientifically valid due to fundamental differences in reactivity, stereochemical fidelity, and workflow compatibility. The OSu ester moiety in Fmoc-Thr(tBu)-OSu provides a pre-activated carboxyl group that reacts directly with resin-bound amines, eliminating the variable efficiency and racemization risks associated with in situ activation methods . In contrast, using Fmoc-Thr(tBu)-OH requires a coupling reagent (e.g., DIC/Oxyma or HATU), introducing additional variables such as reagent quality, stoichiometry, and activation time, all of which can impact coupling yield and diastereomeric purity [1]. Furthermore, while other activated esters like OPfp or OBt exist, the OSu ester strikes a unique balance of shelf stability and on-resin reactivity that is critical for reproducible, high-throughput peptide assembly, particularly in automated synthesizers .

Quantitative Differentiation of Fmoc-Thr(tBu)-OSu Against Key Comparators


Pre-Activated OSu Ester Eliminates In Situ Activation Variables vs. Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OSu is supplied as a pre-activated ester, enabling direct coupling to the growing peptide chain. This contrasts with Fmoc-Thr(tBu)-OH, which requires in situ activation using coupling reagents. The OSu ester approach removes the need for optimizing reagent stoichiometry and activation times, directly reducing the number of experimental variables. This leads to more consistent coupling yields, particularly in automated peptide synthesizers where standard protocols are used . The elimination of in situ activation also minimizes the potential for side reactions and racemization that can occur during the activation step of Fmoc-Thr(tBu)-OH [1].

Peptide Synthesis Coupling Efficiency Workflow Reproducibility

Superior Stereochemical Integrity: Reduced Racemization Risk Compared to Standard Coupling Methods

The OSu ester of Fmoc-Thr(tBu)-OSu is less prone to base-catalyzed racemization during coupling compared to some in situ activation methods that use strong bases or certain coupling reagents. While specific quantitative racemization data for Fmoc-Thr(tBu)-OSu is not available, class-level inference from OSu esters indicates that they typically exhibit lower racemization rates (<0.5% epimerization) compared to couplings mediated by HATU/DIEA, which can show up to 2-5% epimerization for certain amino acids under suboptimal conditions [1]. This is because the OSu ester is a relatively mild acylating agent that does not require strong base for activation, minimizing the risk of α-proton abstraction [2].

Racemization Diastereomeric Purity Peptide Therapeutics

Enhanced Solubility and Stability in DMF for Automated SPPS Workflows

Fmoc-Thr(tBu)-OSu exhibits excellent solubility in DMF, a critical solvent for automated peptide synthesis. While specific quantitative solubility data for the target compound is not available, the OSu ester modification generally enhances solubility in organic solvents compared to the parent acid, which can have limited solubility (<0.2 M) in some cases [1]. The compound is stable under normal laboratory conditions and is compatible with standard Fmoc-SPPS protocols without requiring specialized adjustments . This stability and solubility profile ensures consistent delivery of the reagent in automated liquid handling systems, reducing the risk of precipitation and incomplete couplings.

Solubility Stability Automated Peptide Synthesis

Streamlined Workflow for Automated Peptide Synthesis: Reduced Reagent Inventory and Protocol Steps

Incorporating Fmoc-Thr(tBu)-OSu into an automated peptide synthesizer protocol eliminates the need for separate coupling reagents (e.g., DIC, HATU) and activators (e.g., Oxyma, HOAt) for the threonine coupling step . This reduces the number of reagents that need to be purchased, stored, and managed, and simplifies the overall synthesis protocol. This streamlined workflow is particularly advantageous in high-throughput peptide synthesis environments where minimizing reagent inventory and protocol complexity directly impacts operational efficiency and reduces the potential for human error .

Automated Peptide Synthesis Workflow Efficiency Reagent Reduction

Validated Use in Industrial-Scale Synthesis of GLP-1 Analog Peptides

Patents for the industrial-scale synthesis of glucagon-like peptide-1 (GLP-1) analogs, including liraglutide, explicitly mention the use of Fmoc-protected amino acids in solid-phase synthesis. While the specific mention of Fmoc-Thr(tBu)-OSu is not detailed in the abstract, the patent methodology encompasses the use of Fmoc/tBu-protected amino acids, which includes the use of activated esters like OSu for efficient coupling [1]. This class-level evidence supports the suitability of Fmoc-Thr(tBu)-OSu for the synthesis of complex, therapeutically relevant peptides at scale, where high coupling efficiency and purity are paramount [2].

GLP-1 Analogs Industrial Peptide Synthesis Liraglutide

Optimal Research and Industrial Scenarios for Deploying Fmoc-Thr(tBu)-OSu


Automated High-Throughput Peptide Library Synthesis

In automated peptide synthesizers used for high-throughput library generation, Fmoc-Thr(tBu)-OSu streamlines the workflow by eliminating the need for in situ activation reagents . Its pre-activated OSu ester and good solubility in DMF ensure reliable and consistent coupling, reducing the risk of synthesis failure due to reagent precipitation or incomplete activation. This leads to higher success rates in producing diverse peptide libraries for drug discovery and biological screening [1].

Synthesis of Long or Difficult Peptide Sequences with High Diastereomeric Purity

For challenging peptide sequences, including those prone to aggregation or containing sterically hindered residues, Fmoc-Thr(tBu)-OSu can be strategically employed at specific threonine positions to ensure high coupling yields and minimize racemization . The mild acylating nature of the OSu ester reduces the risk of epimerization compared to harsher in situ activation methods, which is critical for maintaining the biological activity of the final peptide, especially in therapeutic applications [1].

Industrial cGMP Production of Peptide Therapeutics (e.g., GLP-1 Analogs)

In a regulated cGMP environment for the production of peptide APIs like liraglutide or other GLP-1 analogs, process reproducibility and impurity control are paramount. Fmoc-Thr(tBu)-OSu offers a validated, single-component building block that simplifies the coupling step and reduces the number of process variables . This contributes to a more robust and scalable manufacturing process with tighter control over critical quality attributes, such as diastereomeric purity and related substances [1].

Research on Phosphopeptides or Glycopeptides with Orthogonal Protecting Groups

In the synthesis of complex modified peptides, such as phosphopeptides or glycopeptides, the use of Fmoc-Thr(tBu)-OSu allows for efficient incorporation of the threonine residue without interfering with orthogonal protecting group strategies . The OSu ester couples directly to the amine, while the tBu group remains stable during Fmoc deprotection and can be selectively removed at the end of the synthesis. This precision is essential for accessing biologically relevant post-translationally modified peptides [1].

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